7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpropyl group, and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and allows for the introduction of various functional groups under mild conditions. The reaction conditions often include the use of palladium catalysts, appropriate ligands, and solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar chemical properties.
Trifluoromethyl derivatives: Compounds containing trifluoromethyl groups that contribute to their stability and reactivity.
Uniqueness
7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of fluorophenyl, methylpropyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H15F7N4O2 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H15F7N4O2/c1-8(2)7-29-13-11(14(30)27-15(29)31)16(17(20,21)22,18(23,24)25)28-12(26-13)9-3-5-10(19)6-4-9/h3-6,8H,7H2,1-2H3,(H,26,28)(H,27,30,31) |
InChI Key |
KSZZUBUPEUCUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)NC1=O)C(N=C(N2)C3=CC=C(C=C3)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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